molecular formula C16H16N2O2 B12443503 5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile

5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile

Cat. No.: B12443503
M. Wt: 268.31 g/mol
InChI Key: MQNGEXLLWBJZFU-UHFFFAOYSA-N
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Description

5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile is an organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by its unique structure, which includes an acetyl group, an amino group, and a carbonitrile group attached to the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylacetonitrile with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyran ring. The final product is obtained after purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the amino and carbonitrile groups allows it to form hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

    5-acetyl-2-amino-6-methyl-4-(2-chlorophenyl)-4H-pyran-3-carbonitrile: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.

Uniqueness

The uniqueness of 5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group may impart distinct steric and electronic effects compared to other similar compounds.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile

InChI

InChI=1S/C16H16N2O2/c1-9-6-4-5-7-12(9)15-13(8-17)16(18)20-11(3)14(15)10(2)19/h4-7,15H,18H2,1-3H3

InChI Key

MQNGEXLLWBJZFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(OC(=C2C(=O)C)C)N)C#N

Origin of Product

United States

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